

Technical Guide: [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine for Research Applications

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Compound of Interest

Compound Name: [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine

Cat. No.: B1345293

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine**, a key building block in medicinal chemistry and drug discovery. The document details its chemical properties, commercial suppliers, and its strategic application in the synthesis of complex therapeutic agents.

Core Chemical Properties

[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is a substituted benzylamine derivative featuring a tetrahydropyran (THP) moiety. This structural feature is of significant interest in drug design. The THP ring is often used as a bioisosteric replacement for cyclohexane or other cyclic systems to improve the physicochemical properties of a drug candidate.^[1] Specifically, the ether oxygen in the THP ring can act as a hydrogen bond acceptor and can help modulate lipophilicity and aqueous solubility, which in turn can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.^[1]

The table below summarizes the key quantitative data for this compound, compiled from various public sources and suppliers.

Property	Value	Source
CAS Number	864266-61-5	[2] [3]
Molecular Formula	C ₁₂ H ₁₇ NO ₂	[2] [3]
Molecular Weight	207.27 g/mol	[2] [3]
Monoisotopic Mass	207.125928785 Da	[3]
IUPAC Name	[4-(oxan-4-yloxy)phenyl]methanamine	[3]

Commercial Suppliers for Research Use

This chemical is available from several commercial suppliers and is intended for research and development purposes only, not for diagnostic or therapeutic use.[\[2\]](#) Researchers should verify the purity and specifications from the lot-specific certificate of analysis provided by the supplier.

Selected Commercial Suppliers:

- Santa Cruz Biotechnology, Inc.[\[2\]](#)
- Parchem
- Chiralen
- ChemScience

Note: This list is not exhaustive and represents a sample of suppliers found in public databases. Availability and product specifications are subject to change.

Application in Synthetic Chemistry & Drug Discovery

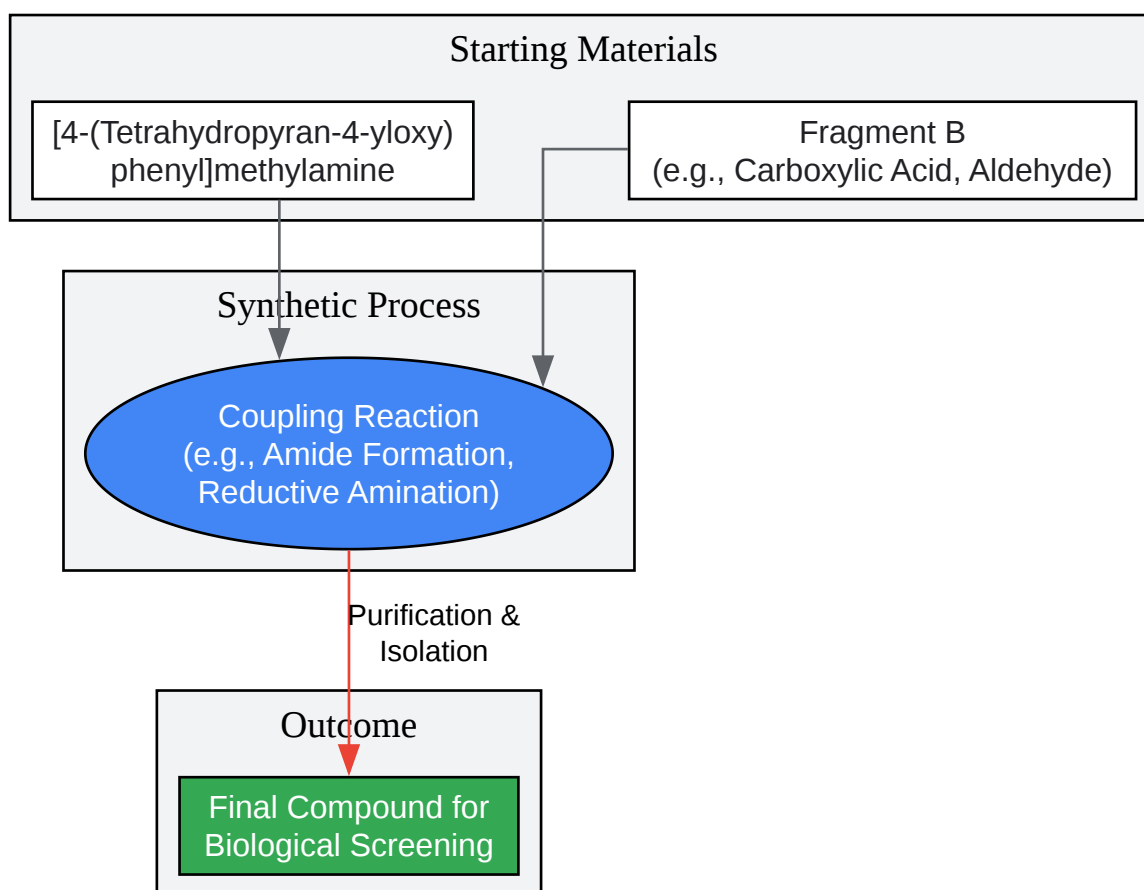
The primary application of **[4-(Tetrahydropyran-4-yloxy)phenyl]methanamine** is as a synthetic intermediate or building block in the development of novel therapeutics. The tetrahydropyran group is a prevalent structural motif in many biologically active compounds and approved drugs.[\[4\]](#)

The amine group on the molecule provides a reactive handle for a variety of chemical transformations, most notably reductive amination and amide bond formation. These reactions allow for the incorporation of the [4-(Tetrahydropyran-4-yloxy)phenyl]methyl fragment into a larger molecular scaffold.

A key conceptual application is its use as a precursor for more complex molecules, such as inhibitors of specific protein targets. For instance, related tetrahydropyran-containing amine structures are used in the synthesis of Bcl-2 inhibitors like Venetoclax, which are crucial in cancer therapy.[5] The THP moiety in these larger structures helps to confer favorable pharmacokinetic properties.

Conceptual Synthetic Workflow

While specific experimental protocols for this exact compound are proprietary and context-dependent, a generalized workflow can be illustrated. The diagram below represents a logical flow where the amine serves as a key intermediate that is coupled with another molecular fragment (e.g., a carboxylic acid or an aldehyde) to produce a more complex final compound intended for biological screening.



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Caption: Conceptual workflow for utilizing the amine as a synthetic intermediate.

General Experimental Considerations (No-Protocol Example)

Due to the proprietary nature of drug development, detailed experimental protocols for the use of **[4-(Tetrahydropyran-4-yloxy)phenyl]methanamine** in specific synthetic campaigns are not publicly available. However, a researcher would typically approach its use based on standard organic chemistry principles.

For example, in a reductive amination reaction to couple the amine with an aldehyde-containing fragment, the general steps would be:

- Imine Formation: The amine and aldehyde are mixed in a suitable organic solvent (e.g., dichloromethane or dichloroethane). An acid catalyst may be used.
- Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB), is added to the mixture to reduce the intermediate imine to the final secondary amine.
- Workup and Purification: The reaction is quenched, and the crude product is purified, typically using column chromatography, to isolate the desired final compound.

The precise conditions, including solvent, temperature, stoichiometry, and reaction time, would need to be optimized for the specific substrates being used. Researchers should consult standard organic synthesis literature for detailed methodologies on these types of transformations.[5][6]

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